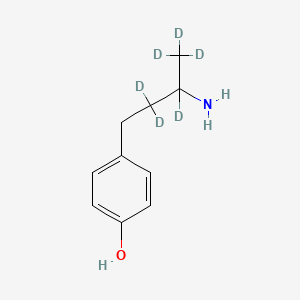

![molecular formula C15H17BrO2 B564880 Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate CAS No. 1159977-16-8](/img/structure/B564880.png)

Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

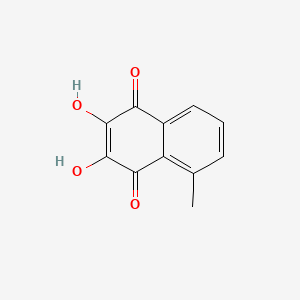

This compound can be synthesized using various methods. For instance, 4-Bromo-1-butene was used in the synthesis of 4- (3-butenyloxy)benzoic acid . It was also used in the total synthesis of largazole . Another method involved double alkylation of lactams, followed by Grubbs ring-closing metathesis, to yield gymnodimine (biotoxin) .Molecular Structure Analysis

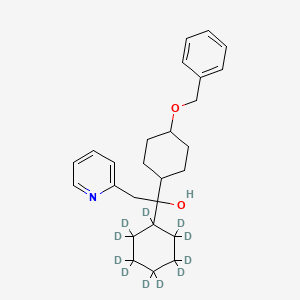

The molecular structure of “Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate” is represented by the molecular formula C15H17BrO2 .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can be involved in macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . It can also participate in the formation of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition .Applications De Recherche Scientifique

Chemical Synthesis and Organic Chemistry

Synthetic Methods and Applications : The development of practical synthesis methods for complex chemical entities is crucial in organic chemistry. For example, a study on the practical synthesis of 2-Fluoro-4-bromobiphenyl highlights the importance of developing efficient, cost-effective synthetic routes for chemical compounds with potential applications in medicinal chemistry and material science (Qiu et al., 2009). Such research underscores the ongoing efforts in the synthesis of complex molecules, potentially including compounds like Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate, for various scientific applications.

Environmental and Occupational Health

Chemical Exposure and Toxicology : Understanding the metabolic fate and toxicity of chemicals is essential for ensuring workplace safety and environmental protection. The review on the metabolism and toxicity of 2-methylpropene (Cornet & Rogiers, 1997) exemplifies the type of research conducted to understand the health implications of chemical exposure. Although the direct relevance to this compound is not specified, such studies are crucial for assessing the safety of chemical compounds in various settings (Cornet & Rogiers, 1997).

Pharmacology and Biomedical Applications

Chemical Chaperones and Proteostasis : Research into low molecular weight compounds like 4-phenylbutyric acid demonstrates the potential therapeutic applications of chemical entities in maintaining proteostasis and alleviating endoplasmic reticulum stress. These studies suggest that similar compounds could have biomedical applications, particularly in diseases associated with protein misfolding and cellular stress responses (Kolb et al., 2015).

Propriétés

IUPAC Name |

methyl 2-[4-(4-bromobut-1-ynyl)phenyl]-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrO2/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10H,5,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDDMJMNTYUTOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#CCCBr)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675724 |

Source

|

| Record name | Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159977-16-8 |

Source

|

| Record name | Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)